molecular formula C7H10N2O B072813 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1123-48-4

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B072813
CAS No.: 1123-48-4
M. Wt: 138.17 g/mol
InChI Key: XVFAWYIDDRHPNV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound characterized by its pyrazole ring structure, which features two nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
  • 3,5-Dimethyl-1H-pyrazol-4-yl)methanol

Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAWYIDDRHPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286352
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-48-4
Record name 1123-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone discovered as a potential therapeutic agent for rhodopsin-related retinal diseases?

A1: Researchers utilized a high-throughput screening method combining in silico and cell-based approaches to identify potential pharmacologic chaperones for misfolded rhodopsin, a protein implicated in retinal diseases. [] The study screened a library of 24,000 drug-like small molecules using molecular docking simulations. This compound emerged as a compound of interest due to its ability to inhibit opsin regeneration, albeit weakly, in in vitro assays. [] Further investigation in cell lines expressing the P23H rhodopsin mutant, a model for retinitis pigmentosa, revealed that the compound could partially rescue the mutant protein's function. [] This rescue effect, though moderate at 40%, suggests its potential as a starting point for developing more potent and effective pharmacologic chaperones for rhodopsin-related diseases.

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